molecular formula C15H16ClN3O2S B11402336 5-chloro-2-(ethylsulfanyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide

Cat. No.: B11402336
M. Wt: 337.8 g/mol
InChI Key: PBAQDZCNXZGTKJ-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethylsulfanyl)-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with chloro, ethylsulfanyl, and methoxyphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylsulfanyl)-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid with 4-methoxybenzylamine under specific conditions to form the desired carboxamide . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethylsulfanyl)-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can convert it back to the sulfide form.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

5-Chloro-2-(ethylsulfanyl)-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • 5-Chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid
  • 5-Chloro-2-(ethylsulfanyl)-N-(phenylmethyl)pyrimidine-4-carboxamide

Uniqueness

5-Chloro-2-(ethylsulfanyl)-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide is unique due to the presence of the 4-methoxyphenylmethyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16ClN3O2S

Molecular Weight

337.8 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C15H16ClN3O2S/c1-3-22-15-18-9-12(16)13(19-15)14(20)17-8-10-4-6-11(21-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,17,20)

InChI Key

PBAQDZCNXZGTKJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NCC2=CC=C(C=C2)OC)Cl

Origin of Product

United States

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